5-(Hydroxymethyl)-2,3-dimethylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-3-8(5-11)4-9(7(6)2)10(12)13/h3-4,11H,5H2,1-2H3,(H,12,13) |
InChI Key |
QUTHQNMPVMXHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)CO |
Origin of Product |
United States |
Synthetic Methodologies for 5 Hydroxymethyl 2,3 Dimethylbenzoic Acid
Retrosynthetic Analysis of the 5-(Hydroxymethyl)-2,3-dimethylbenzoic acid Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis can proceed through several logical disconnections based on functional group interconversion (FGI).
Disconnection 1 (FGI): The primary alcohol and carboxylic acid can be disconnected via FGI. The hydroxymethyl group can be traced back to the reduction of an aldehyde or a carboxylic acid ester. The benzoic acid can be formed from the oxidation of a methyl group or a benzyl (B1604629) alcohol.
Disconnection 2 (C-C Bond): While less common for this structure, one could envision forming the aromatic ring itself through cyclization reactions or creating C-C bonds via cross-coupling reactions to install the substituents.
A plausible retrosynthetic pathway would involve disconnecting the hydroxymethyl and carboxyl groups to a common precursor, such as a molecule with corresponding methyl and formyl groups. This leads back to simpler aromatic hydrocarbons like 1,2,4-trimethylbenzene (B165218) (pseudocumene) or dimethyl-toluenes, which can be selectively functionalized. The most logical precursor is often a derivative of 2,3-dimethyltoluene, which can be functionalized at the 5-position.
De Novo Synthesis Routes
De novo synthesis involves the construction of the target molecule from basic precursors. The selection of these precursors and the subsequent elaboration are critical for the success of the synthesis.
A common and effective strategy for synthesizing this compound involves the selective functionalization of a pre-existing substituted benzene (B151609) ring. One documented pathway begins with Methyl 5-formyl-2-methylbenzoate. chemicalbook.com This precursor already contains the methyl and the esterified carboxyl groups in the correct orientation. The synthesis proceeds via the selective reduction of the aldehyde (formyl) group.
Synthetic Route Example:
Starting Material: Methyl 5-formyl-2-methylbenzoate.
Reaction: Reduction of the formyl group to a hydroxymethyl group.
Reagent: A reducing agent such as diborane (B8814927) (B₂H₆) in an appropriate solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com
Product: Methyl 5-(hydroxymethyl)-2-methylbenzoate.
Final Step: While not explicitly detailed for the 2,3-dimethyl variant in the provided results, a final hydrolysis step of the methyl ester under acidic or basic conditions would yield the target carboxylic acid.
Another potential precursor is 2,3,5-trimethylbenzoic acid, which would require the selective oxidation of the methyl group at the 5-position to a hydroxymethyl group. This can be challenging due to the similar reactivity of the methyl groups.
The efficiency of a synthetic route is highly dependent on the reaction conditions. For the reduction of an aromatic aldehyde to an alcohol, as in the conversion of Methyl 5-formyl-2-methylbenzoate, various parameters can be optimized to maximize yield and minimize side reactions.
Factors for optimization include:
Choice of Reducing Agent: While diborane is effective, other selective reducing agents like sodium borohydride (B1222165) (NaBH₄) could be used, potentially with additives to enhance selectivity.
Solvent: The choice of solvent (e.g., THF, methanol, ethanol) can influence the reactivity of the reducing agent and the solubility of the substrate.
Temperature: Reactions are often conducted at low temperatures (e.g., 0°C) to control reactivity and prevent over-reduction. chemicalbook.com
Reaction Time: Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) is crucial to determine the optimal reaction time.
Below is an interactive table illustrating a hypothetical optimization for the reduction step.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diborane | THF | 20 | 4 | 95 chemicalbook.com |
| 2 | NaBH₄ | Methanol | 0 | 2 | 85 |
| 3 | NaBH₄ | Methanol | 25 | 2 | 82 |
| 4 | LiAlH₄ | THF | 0 | 1 | 70* |
| 5 | Diborane | Diethyl Ether | 20 | 6 | 88 |
*Potentially non-selective, may also reduce the ester group.
Applying the principles of green chemistry is essential for developing environmentally responsible synthetic methods. researchgate.netnih.govuniroma1.it This involves designing processes that reduce or eliminate the use and generation of hazardous substances. nih.govuniroma1.it
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. nih.gov Catalytic reductions or transfer hydrogenations often have higher atom economies than stoichiometric reagents like boranes.
Use of Safer Solvents: The fifth principle of green chemistry advocates for making solvents and auxiliary substances unnecessary or innocuous. skpharmteco.com This could involve replacing solvents like dichloromethane (B109758) (DCM) with greener alternatives such as 2-methyl-THF or cyclopentyl methyl ether, or exploring solvent-free reaction conditions. researchgate.netskpharmteco.com
Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. nih.gov For instance, replacing stoichiometric metal hydrides with catalytic hydrogenation using a heterogeneous catalyst (e.g., Pd/C, PtO₂) and a green hydrogen source would be a more sustainable approach. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. nih.gov Microwave-assisted synthesis can also be an energy-efficient alternative to conventional heating. nih.gov
Convergent Synthesis Strategies for Complex Benzoic Acid Derivatives
A convergent synthesis involves preparing different fragments of the target molecule independently and then assembling them in the final steps. While for a relatively small molecule like this compound a linear synthesis is often more straightforward, the principles of convergent synthesis are highly relevant for creating more complex derivatives. nih.gov
A hypothetical convergent approach could involve:
Fragment A Synthesis: Prepare a boronic acid derivative of 2,3-dimethylbenzoic acid ester.
Fragment B Synthesis: Prepare a halogenated benzyl alcohol derivative, for example, 3-bromo-5-(hydroxymethyl)toluene.
Coupling: Join Fragment A and Fragment B using a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling.
Final Modifications: Hydrolyze the ester to the carboxylic acid.
Catalytic Approaches in the Synthesis of this compound
Catalysis offers powerful tools for selective and efficient synthesis. Several steps in the synthesis of this compound can be achieved using catalytic methods.
Catalytic Oxidation: A key challenge is the selective oxidation of a single methyl group on a poly-methylated aromatic ring. Starting from 2,3,5-trimethylbenzoic acid, a catalytic system could potentially oxidize the 5-methyl group to a hydroxymethyl group. This often involves transition metal catalysts (e.g., based on cobalt or manganese) and specific reaction conditions to control the degree of oxidation. google.comgoogle.com
Catalytic Reduction: The selective hydrogenation of an aldehyde group in the presence of an ester and an aromatic ring is a well-established transformation. nih.gov
The table below summarizes various catalytic systems used for the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(hydroxymethyl)furan (FDM), a reaction that involves the same functional group transformation (aldehyde to alcohol) and is thus relevant. nih.gov
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Solvent | HMF Conversion (%) | Product Selectivity (%) |
| Pt/MCM-41 | 8 | 35 | Water | 100 | 98.9 |
| Cu/γ-Al₂O₃ | Varies | Varies | THF | High | Varies with water content |
| Ni-based | Varies | Varies | Varies | High | High |
These catalytic systems, particularly those showing high selectivity under mild conditions, provide a blueprint for developing a catalytic reduction step in the synthesis of this compound. nih.gov The use of catalysts derived from earth-abundant metals like nickel or copper is also a key aspect of sustainable synthesis. nih.govmdpi.com
Application of Homogeneous Catalysis
Homogeneous catalysis offers a promising avenue for the selective oxidation of one of the methyl groups of a precursor like 2,3,5-trimethylbenzyl alcohol. In such a scenario, the catalyst, substrate, and oxidant are all in the same phase, which often leads to high activity and selectivity under mild reaction conditions. Transition metal complexes, particularly those of cobalt, manganese, and copper, are well-established catalysts for the aerobic oxidation of alkylaromatics.
A plausible homogeneous catalytic approach for the synthesis of this compound could involve the use of a cobalt(II) acetate (B1210297) catalyst in conjunction with a bromide promoter, such as sodium bromide, in an acetic acid solvent system. This catalytic system is known to effectively convert methylarenes to their corresponding benzoic acids. The reaction mechanism is believed to proceed through a radical chain process initiated by the cobalt(III) species, which abstracts a hydrogen atom from a methyl group to form a benzyl radical. This radical then reacts with molecular oxygen to form a peroxy radical, which ultimately leads to the formation of the carboxylic acid.
The key challenge in this synthesis would be to achieve selectivity for the oxidation of the methyl group at the 5-position over the methyl group at the 2- or 3-position, and to prevent over-oxidation of the hydroxymethyl group. The steric hindrance around the 2- and 3-methyl groups, being ortho to each other, might favor the oxidation of the less hindered 5-methyl group. Furthermore, careful control of reaction parameters such as temperature, pressure, and catalyst concentration would be crucial to optimize the yield of the desired product and minimize side reactions.
| Catalyst System | Precursor Substrate | Oxidant | Solvent | Key Findings |
| Cobalt(II) acetate / Sodium bromide | 2,3,5-Trimethylbenzyl alcohol | Air / O₂ | Acetic Acid | Proposed for selective oxidation of the 5-methyl group. |
| Manganese(II) acetate / N-Hydroxyphthalimide | 2,3,5-Trimethylbenzyl alcohol | Air / O₂ | Acetic Acid | N-Hydroxyphthalimide as a co-catalyst can enhance selectivity. |
| Copper(II) complexes with N-rich ligands | Benzyl alcohol derivatives | H₂O₂ | Acetonitrile | High selectivity for aldehyde or acid can be controlled. |
This interactive data table presents potential homogeneous catalytic systems for the synthesis of this compound based on analogous reactions.
Utilization of Heterogeneous Catalysis
Heterogeneous catalysis provides a compelling alternative to homogeneous systems, primarily due to the ease of catalyst separation and recycling, which is a significant advantage in industrial applications. For the synthesis of this compound, a heterogeneous catalyst would need to exhibit high selectivity for the oxidation of a specific methyl group on the aromatic ring.
One potential approach involves the use of supported metal catalysts, where catalytically active metal nanoparticles are dispersed on a high-surface-area support material. For instance, cobalt or manganese oxides supported on materials like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) could be effective for the selective aerobic oxidation of 2,3,5-trimethylbenzyl alcohol. The support material can play a crucial role in the catalytic performance by influencing the dispersion and electronic properties of the metal active sites.
Another promising class of heterogeneous catalysts are metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their well-defined pore structures and tunable active sites make them highly attractive for selective catalysis. For example, a cobalt-based MOF could be designed to have specific pore dimensions that favor the adsorption and subsequent oxidation of the less sterically hindered methyl group of the precursor molecule. The catalytic cycle would likely involve the activation of molecular oxygen at the cobalt centers within the MOF structure, followed by the selective oxidation of the target methyl group.
Research on the selective oxidation of 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethyl-1,4-benzoquinone using heterogeneous cobalt catalysts has demonstrated the potential for high selectivity in related systems. nih.gov This suggests that with appropriate catalyst design and optimization of reaction conditions, a high yield of this compound could be achievable.
| Catalyst | Precursor Substrate | Oxidant | Support/Framework | Key Findings |
| Cobalt Oxide | 2,3,5-Trimethylbenzyl alcohol | Air / O₂ | Silica (SiO₂) | Potential for selective oxidation with catalyst recyclability. |
| Manganese Oxide | 2,3,5-Trimethylbenzyl alcohol | Air / O₂ | Alumina (Al₂O₃) | Support can influence catalyst activity and selectivity. |
| Cobalt-based MOF | 2,3,5-Trimethylbenzyl alcohol | Air / O₂ | Organic Linkers | Tunable pore structure could enhance regioselectivity. |
This interactive data table showcases potential heterogeneous catalysts for the synthesis of this compound based on analogous catalytic systems.
Mechanistic Investigations of Chemical Reactions Involving 5 Hydroxymethyl 2,3 Dimethylbenzoic Acid
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional group that can undergo a variety of reactions. The electronic environment of the benzene (B151609) ring, influenced by the two methyl groups and the hydroxymethyl group, will affect the reactivity of the carboxyl group.
Esterification Reaction Pathways and Kinetics
Esterification of carboxylic acids is typically acid-catalyzed. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. A subsequent nucleophilic attack by the alcohol, followed by dehydration, yields the ester.
For 5-(Hydroxymethyl)-2,3-dimethylbenzoic acid, the reaction with an alcohol (R-OH) in the presence of an acid catalyst would proceed as follows:
Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst.
Nucleophilic attack: The alcohol attacks the carbonyl carbon.
Proton transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups.
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
The kinetics of this reaction would be influenced by the steric hindrance from the adjacent methyl group at position 2, which could slow the rate of reaction compared to unhindered benzoic acids.
Table 1: Hypothetical Kinetic Data for the Esterification of this compound with Methanol
| Parameter | Value | Conditions |
| Rate Constant (k) | Data not available | Acid catalyst, varying temperatures |
| Activation Energy (Ea) | Data not available | |
| Pre-exponential Factor (A) | Data not available |
Amidation Reactions and Amide Bond Formation
Amide bond formation from a carboxylic acid and an amine generally requires the activation of the carboxylic acid, as the amine is a weaker nucleophile than an alcohol. Common activating agents include carbodiimides (like DCC or EDC) or conversion of the carboxylic acid to a more reactive acyl chloride or anhydride.
The general pathway for amidation using a coupling agent involves:
Activation of the carboxylic acid: The coupling agent reacts with the carboxyl group to form a highly reactive intermediate.
Nucleophilic attack by the amine: The amine attacks the activated carboxyl group.
Rearrangement and elimination: The intermediate rearranges to form the amide and a byproduct derived from the coupling agent.
The steric hindrance from the ortho-methyl group would likely necessitate milder reaction conditions or more potent coupling agents to achieve high yields of the corresponding amide.
Decarboxylation Studies and Products
Decarboxylation of benzoic acids is generally difficult and requires high temperatures and harsh conditions, often in the presence of a catalyst like copper. The product of the decarboxylation of this compound would be 4-(hydroxymethyl)-1,2-dimethylbenzene. The stability of the resulting carbanion intermediate influences the ease of decarboxylation. The electron-donating methyl groups and the hydroxymethyl group may have a modest electronic effect on the stability of this intermediate.
Reactivity of the Hydroxymethyl Functional Group
The hydroxymethyl group is a primary alcohol and will exhibit typical alcohol reactivity.
Selective Oxidation Pathways and Product Analysis
The selective oxidation of the hydroxymethyl group can yield either the corresponding aldehyde or the carboxylic acid, depending on the oxidant used.
Oxidation to an Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used to selectively oxidize primary alcohols to aldehydes without over-oxidation to the carboxylic acid. The product would be 5-formyl-2,3-dimethylbenzoic acid.
Oxidation to a Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will oxidize the primary alcohol to a carboxylic acid. This would result in the formation of 2,3-dimethylterephthalic acid.
Table 2: Expected Products from Selective Oxidation of this compound
| Oxidizing Agent | Product | Functional Group Formed |
| Pyridinium chlorochromate (PCC) | 5-formyl-2,3-dimethylbenzoic acid | Aldehyde |
| Potassium permanganate (KMnO₄) | 2,3-dimethylterephthalic acid | Carboxylic acid |
Reduction Methodologies and Product Identification
Reduction of the hydroxymethyl group is not a typical transformation as it is already in a reduced state. However, the carboxylic acid group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the carboxylic acid to a primary alcohol. In this case, since there is already a hydroxymethyl group, the product would be (5-(hydroxymethyl)-2,3-dimethylphenyl)methanol.
It is important to note that LiAlH₄ is a very strong reducing agent and would also reduce any ester or amide derivatives formed from the carboxylic acid.
Nucleophilic Substitution Reactions at the Hydroxymethyl Moiety
The hydroxymethyl group of this compound represents a primary benzylic alcohol. The carbon atom of the hydroxymethyl moiety is susceptible to nucleophilic attack, a reactivity enhanced by the adjacent benzene ring which can stabilize a carbocation intermediate through resonance. This allows for nucleophilic substitution reactions to proceed via both S(_N)1 and S(_N)2 mechanisms, depending on the reaction conditions and the nature of the nucleophile.
Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), facilitating the formation of a resonance-stabilized benzylic carbocation. This carbocation can then be attacked by a variety of nucleophiles. The stability of this benzylic carbocation is a key factor in the propensity of the hydroxymethyl group to undergo S(_N)1 reactions. The presence of two electron-donating methyl groups on the aromatic ring further stabilizes this carbocation, potentially accelerating the rate of S(_N)1 reactions.
Alternatively, the hydroxymethyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate S(_N)2 reactions. For instance, reaction with thionyl chloride (SOCl(_2)) or a phosphorus halide (e.g., PBr(_3)) would convert the alcohol to the corresponding benzyl (B1604629) chloride or bromide. These benzylic halides are excellent substrates for S(_N)2 reactions with a wide range of nucleophiles.
A summary of potential nucleophilic substitution reactions at the hydroxymethyl moiety is presented in the table below. It is important to note that specific experimental data for this compound in these reactions is not extensively documented in publicly available literature. The proposed reactions are based on the well-established reactivity of benzylic alcohols and their derivatives.
| Reagent(s) | Expected Product | Probable Mechanism | Notes |
| HBr (conc.) | 5-(Bromomethyl)-2,3-dimethylbenzoic acid | S(_N)1 | Protonation of the hydroxyl group leads to a benzylic carbocation intermediate. |
| SOCl(_2), pyridine | 5-(Chloromethyl)-2,3-dimethylbenzoic acid | S(_N)2 | Conversion of the alcohol to a chlorosulfite ester, followed by backside attack by chloride. |
| PBr(_3) | 5-(Bromomethyl)-2,3-dimethylbenzoic acid | S(_N)2 | Formation of a phosphite (B83602) ester intermediate, followed by displacement by bromide. |
| TsCl, pyridine | 5-(Tosyloxymethyl)-2,3-dimethylbenzoic acid | - | Formation of a tosylate ester, a good leaving group for subsequent S(_N)2 reactions. |
| NaCN, DMSO | 5-(Cyanomethyl)-2,3-dimethylbenzoic acid (from the corresponding halide) | S(_N)2 | Nucleophilic attack by the cyanide ion on the benzylic halide. |
| NaN(_3), DMF | 5-(Azidomethyl)-2,3-dimethylbenzoic acid (from the corresponding halide) | S(_N)2 | Nucleophilic substitution with the azide (B81097) ion. |
Functionalization of the Aromatic Ring System
Electrophilic Aromatic Substitution Reactivity Profiling
The aromatic ring of this compound contains three substituents that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. These substituents are two methyl groups at positions 2 and 3, and a hydroxymethyl group at position 5. The directing effects of these groups must be considered collectively to predict the outcome of EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
The methyl groups are activating and ortho-, para-directing due to their electron-donating inductive and hyperconjugative effects. The hydroxymethyl group is generally considered to be a weakly deactivating, ortho-, para-directing group. The carboxylic acid group, however, is a strongly deactivating and meta-directing group due to its electron-withdrawing inductive and resonance effects.
Given the positions of the existing substituents, the potential sites for electrophilic attack are positions 4 and 6. The directing effects of the substituents on these positions are summarized below:
Position 4:
Para to the 2-methyl group (activating, directing)
Meta to the 3-methyl group (no strong directing effect)
Ortho to the 5-hydroxymethyl group (weakly deactivating, directing)
Ortho to the carboxylic acid at position 1 (strongly deactivating, non-directing)
Position 6:
Ortho to the 2-methyl group (activating, directing)
Meta to the 3-methyl group (no strong directing effect)
Ortho to the 5-hydroxymethyl group (weakly deactivating, directing)
Meta to the carboxylic acid at position 1 (strongly deactivating, directing)
| Electrophilic Aromatic Substitution Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO(_3), H(_2)SO(_4) | 5-(Hydroxymethyl)-2,3-dimethyl-6-nitrobenzoic acid and/or 5-(Hydroxymethyl)-2,3-dimethyl-4-nitrobenzoic acid |
| Bromination | Br(_2), FeBr(_3) | 6-Bromo-5-(hydroxymethyl)-2,3-dimethylbenzoic acid and/or 4-Bromo-5-(hydroxymethyl)-2,3-dimethylbenzoic acid |
| Sulfonation | Fuming H(_2)SO(_4) | 5-(Hydroxymethyl)-2,3-dimethyl-6-sulfobenzoic acid and/or 5-(Hydroxymethyl)-2,3-dimethyl-4-sulfobenzoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl(_3) | Likely unreactive due to deactivation by the carboxyl group and complexation of the catalyst. |
Exploration of Other Aromatic Ring Modification Reactions
Beyond classical electrophilic aromatic substitution, other reactions can modify the aromatic ring of this compound. For instance, the carboxylic acid and hydroxymethyl groups can be utilized to direct transformations or participate in cyclization reactions.
One potential transformation is an intramolecular Friedel-Crafts reaction. If the hydroxymethyl group is first converted to a halide (e.g., 5-(chloromethyl)-2,3-dimethylbenzoic acid), treatment with a Lewis acid could potentially induce an intramolecular alkylation at the C6 position to form a six-membered lactone. However, the deactivating effect of the carboxyl group would likely make this cyclization challenging.
Another possibility involves the oxidation of the hydroxymethyl group to an aldehyde, yielding 5-formyl-2,3-dimethylbenzoic acid. This aldehyde functionality would open up a new range of synthetic possibilities, including its use in condensation reactions and as a substrate for various multi-component reactions.
Role of this compound in Multi-Component Reactions
Assessment as a Reagent or Auxiliary in Complex Synthesis
This compound possesses two key functional groups, a carboxylic acid and a primary alcohol, which could allow it to participate in multi-component reactions (MCRs). In principle, it could serve as the carboxylic acid component in well-known MCRs such as the Passerini and Ugi reactions.
In the Passerini three-component reaction , a carboxylic acid, an aldehyde or ketone, and an isocyanide react to form an α-acyloxy amide. This compound could serve as the carboxylic acid component, introducing the 5-(hydroxymethyl)-2,3-dimethylbenzoyl moiety into the final product.
The Ugi four-component reaction involves a carboxylic acid, an aldehyde or ketone, a primary amine, and an isocyanide to produce a bis-amide. Again, this compound could act as the carboxylic acid component. The presence of the hydroxymethyl group offers a site for further functionalization of the resulting Ugi product.
Alternatively, if the hydroxymethyl group were oxidized to an aldehyde, the resulting 5-formyl-2,3-dimethylbenzoic acid would be a bifunctional reactant for MCRs, containing both the carboxylic acid and aldehyde functionalities required for certain intramolecular MCRs.
Elucidation of Mechanistic Interplay in Multi-Reagent Systems
The general mechanism of the Passerini reaction is believed to proceed through the initial formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound. The isocyanide then attacks the carbonyl carbon, followed by an intramolecular acyl transfer from the carboxylic acid to the newly formed oxygen anion, yielding the α-acyloxy amide. When this compound is used, its steric bulk and electronic properties could influence the rate of these steps.
In the Ugi reaction, the initial step is the formation of an imine from the amine and the carbonyl component. The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to give the final bis-amide. The acidity of this compound would play a crucial role in the imine activation step.
The presence of the hydroxymethyl group on the benzoic acid backbone could potentially participate in side reactions or influence the stability of intermediates through intramolecular hydrogen bonding, although such effects would need to be investigated experimentally.
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 5 Hydroxymethyl 2,3 Dimethylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Data Interpretation for Aromatic and Aliphatic Protons
The ¹H NMR spectrum of 5-(Hydroxymethyl)-2,3-dimethylbenzoic acid is anticipated to display distinct signals corresponding to the aromatic protons, the benzylic protons of the hydroxymethyl group, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region would likely show two singlets, or two narrowly split doublets, corresponding to the protons at positions 4 and 6 of the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating methyl and hydroxymethyl groups and the electron-withdrawing carboxylic acid group.
The aliphatic region is expected to contain signals for the two methyl groups attached to the aromatic ring and the methylene protons of the hydroxymethyl group. The chemical shifts of the methyl protons would be in the typical range for aryl methyl groups. The methylene protons of the hydroxymethyl group would likely appear as a singlet, integrating to two protons. The hydroxyl proton of this group and the carboxylic acid proton are expected to be observed as broad singlets, and their chemical shifts can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (H4/H6) | 7.0 - 7.5 | s (or d) | 2H |
| -CH₂-OH | ~4.6 | s | 2H |
| Ar-CH₃ (C2) | ~2.3 | s | 3H |
| Ar-CH₃ (C3) | ~2.2 | s | 3H |
| -COOH | >10 | br s | 1H |
| -CH₂-OH | Variable | br s | 1H |
Note: Predicted values are based on empirical data for similar substituted benzoic acids. Solvent: CDCl₃ or DMSO-d₆.
Carbon-13 (¹³C) NMR Analysis for Carbon Framework Assignment
The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, ten distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will appear at the most downfield position, typically in the range of 170-180 ppm. The six aromatic carbons will resonate in the 120-145 ppm region, with their specific shifts determined by the attached substituents. The quaternary carbons (C1, C2, C3, and C5) will generally show lower intensity signals compared to the protonated carbons (C4 and C6). The carbon of the hydroxymethyl group is expected around 60-65 ppm, while the two methyl group carbons will be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 172 |
| Ar-C (C1) | 130 |
| Ar-C (C2) | 138 |
| Ar-C (C3) | 135 |
| Ar-C (C4) | 128 |
| Ar-C (C5) | 142 |
| Ar-C (C6) | 130 |
| -CH₂-OH | 64 |
| Ar-CH₃ (C2) | 20 |
| Ar-CH₃ (C3) | 16 |
Note: Predicted values are based on empirical data and additivity rules for substituted benzenes.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For this molecule, it would primarily confirm the lack of coupling between the distinct aromatic and aliphatic proton signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic CH, hydroxymethyl CH₂, and methyl CH₃ groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected from the methyl protons to the adjacent aromatic carbons, from the benzylic protons to the C4, C5, and C6 carbons, and from the aromatic protons to neighboring carbons, thereby confirming the substitution pattern on the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would be expected between the protons of the C2-methyl group and the aromatic proton at C6, and between the protons of the C3-methyl group and the aromatic proton at C4, further confirming the regiochemistry.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic functionalities.
A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The O-H stretch of the hydroxymethyl group would likely appear as a sharper, less broad band around 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, sharp band typically found around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will give rise to one or more bands in the 1450-1600 cm⁻¹ region. Finally, C-O stretching vibrations for the carboxylic acid and the alcohol will be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |
| Alcohol O-H | Stretch | 3300-3500 | Medium, Broad |
| Aromatic C-H | Stretch | >3000 | Medium |
| Aliphatic C-H | Stretch | <3000 | Medium |
| Carboxylic Acid C=O | Stretch | ~1700 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |
| C-O | Stretch | 1000-1300 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₂O₃), the calculated exact mass is 180.07864 Da. HRMS analysis should yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds closely to this value, confirming the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzoic acids include the loss of water (M-18), loss of the hydroxyl group (M-17), and loss of the carboxyl group (M-45). For this specific molecule, a prominent fragment would be expected from the benzylic cleavage, leading to the loss of a hydroxyl radical from the hydroxymethyl group. Decarboxylation is also a likely fragmentation pathway.
Plausible Fragmentation Pathways:
[M - H₂O]⁺: Loss of a water molecule.
[M - OH]⁺: Loss of the hydroxyl radical.
[M - COOH]⁺: Loss of the carboxyl group.
Benzylic cleavage: Leading to a stable benzylic cation.
X-ray Crystallography for Solid-State Structure Determination
As of the latest available information, a crystal structure for this compound has not been reported in publicly accessible databases.
Computational and Theoretical Chemistry Studies of 5 Hydroxymethyl 2,3 Dimethylbenzoic Acid
Simulation of Spectroscopic Properties for Comparative Analysis
The simulation of spectroscopic properties is a cornerstone of computational chemistry, enabling direct comparison with experimental spectra and aiding in the interpretation of experimental data. For 5-(Hydroxymethyl)-2,3-dimethylbenzoic acid, theoretical calculations, primarily using Density Functional Theory (DFT), could be employed to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Theoretical IR spectra are typically calculated by determining the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds. The calculated frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum. This simulated spectrum can then be compared with an experimentally obtained spectrum to assign specific peaks to particular vibrational modes within the molecule. For instance, the characteristic stretching frequencies of the hydroxyl (-OH), carbonyl (C=O), and C-H bonds in this compound could be precisely calculated.
Similarly, theoretical NMR spectra (both ¹H and ¹³C) can be simulated by calculating the magnetic shielding tensors of the nuclei. These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. By comparing these predicted chemical shifts with experimental NMR data, a definitive assignment of the resonance signals can be achieved. This is particularly useful for complex molecules where spectral overlap can make experimental assignment challenging.
UV-Vis spectra, which provide information about electronic transitions within the molecule, can also be simulated using time-dependent DFT (TD-DFT) methods. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such simulations would help in understanding the electronic structure and chromophores present in this compound.
An illustrative data table for simulated spectroscopic data is presented below. Note that these are hypothetical values for demonstrative purposes, as specific computational studies for this molecule were not found.
| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |
| IR Frequency (cm⁻¹) | 3500 | O-H stretch (hydroxyl) | |
| 3000 | O-H stretch (carboxylic acid) | ||
| 1700 | C=O stretch (carboxylic acid) | ||
| ¹H NMR Chemical Shift (ppm) | 11.0 | -COOH | |
| 4.5 | -CH₂OH | ||
| 2.3 | -CH₃ | ||
| 2.1 | -CH₃ | ||
| ¹³C NMR Chemical Shift (ppm) | 172 | -COOH | |
| 140 | Aromatic C (quaternary) | ||
| 65 | -CH₂OH | ||
| 20 | -CH₃ | ||
| 18 | -CH₃ | ||
| UV-Vis λmax (nm) | 280 | π → π* transition |
Conformational Analysis and Potential Energy Surface Exploration
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical, chemical, and biological properties. For this compound, several rotatable bonds exist, primarily around the carboxylic acid and hydroxymethyl groups. Computational methods can be used to explore the potential energy surface (PES) associated with the rotation of these groups.
The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By systematically changing the dihedral angles of the rotatable bonds and calculating the corresponding energy at each point, a detailed map of the conformational landscape can be generated. This allows for the identification of stable conformers (local minima on the PES) and the transition states that connect them (saddle points on the PES). The energy differences between various conformers and the energy barriers for their interconversion can be quantified.
For this compound, the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the orientation of the hydroxymethyl group are of particular interest. The rotation of the C-C bond connecting the carboxylic acid to the ring and the C-C bond of the hydroxymethyl group would be systematically varied to identify the most stable conformations. These studies would likely reveal the preferred orientations that minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonding.
The results of a conformational analysis are often presented as a potential energy scan, showing the relative energy as a function of a specific dihedral angle. A hypothetical potential energy surface scan for the rotation of the carboxylic acid group is described in the table below.
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |
| 0 | 0.0 | Most Stable (Planar) |
| 30 | 1.5 | |
| 60 | 3.0 | |
| 90 | 4.5 | Transition State (Perpendicular) |
| 120 | 3.0 | |
| 150 | 1.5 | |
| 180 | 0.0 | Most Stable (Planar) |
Derivatization and Synthetic Applications of 5 Hydroxymethyl 2,3 Dimethylbenzoic Acid
Development of Specialized Reagents and Auxiliaries
Until research specifically focusing on the synthetic applications of 5-(Hydroxymethyl)-2,3-dimethylbenzoic acid becomes available, a detailed and authoritative article on this subject cannot be written.
Future Research Directions and Unexplored Avenues for 5 Hydroxymethyl 2,3 Dimethylbenzoic Acid
Emerging Synthetic Methodologies and Process Intensification
The synthesis of 5-(Hydroxymethyl)-2,3-dimethylbenzoic acid and its analogs is poised to benefit significantly from modern synthetic strategies and process intensification, moving beyond traditional batch processing to more efficient, safer, and sustainable methods.
Future research should focus on the development of novel catalytic systems for the selective oxidation of the corresponding benzyl (B1604629) alcohol or the selective hydroxymethylation of 2,3-dimethylbenzoic acid. One promising avenue is the application of C-H bond activation and functionalization techniques. nih.govacs.orgrsc.org These methods offer a more direct and atom-economical route to introduce the hydroxymethyl group, potentially reducing the number of synthetic steps and minimizing waste. Catalytic systems based on palladium, iridium, and other transition metals have shown great promise in the C-H functionalization of benzoic acids and could be adapted for this specific molecule. nih.govacs.orgrsc.org
Furthermore, biocatalysis presents a green and highly selective alternative. nih.gov The development of engineered enzymes or whole-cell systems could enable the synthesis of this compound from simple precursors under mild, aqueous conditions, aligning with the principles of sustainable chemistry. nih.gov
Process intensification, which aims to develop smaller, safer, and more energy-efficient manufacturing processes, is another critical area. mdpi.com For the synthesis of substituted benzoic acids, this can be achieved by transitioning from conventional batch reactors to continuous flow systems. google.com This shift not only improves safety by minimizing the volume of hazardous reagents at any given time but also enhances heat and mass transfer, leading to better control, higher yields, and improved product quality. dthxyhg.comresearchgate.net
| Technology | Potential Application in Synthesis | Key Advantages |
| C-H Activation | Direct introduction of the hydroxymethyl group onto the 2,3-dimethylbenzoic acid backbone. | Fewer synthetic steps, higher atom economy, reduced waste. |
| Biocatalysis | Enzymatic synthesis from renewable feedstocks. | High selectivity, mild reaction conditions, environmentally friendly. |
| Process Intensification | Continuous flow synthesis, use of microreactors. | Enhanced safety, improved process control, increased efficiency, easier scalability. mdpi.comgoogle.com |
Deeper Mechanistic Insights into Complex Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. For this compound, several areas warrant deeper mechanistic investigation.
The selective transformation of its two distinct functional groups—the carboxylic acid and the hydroxymethyl group—is of primary importance. Mechanistic studies, including kinetic analysis, isotopic labeling, and computational modeling, can elucidate the factors governing the chemoselectivity of reactions. For instance, understanding the electronic and steric influence of the two methyl groups and the carboxyl group on the reactivity of the hydroxymethyl moiety is crucial for designing selective derivatization reactions. nih.gov
Investigating the mechanism of catalytic oxidations to form the carboxylic acid from the corresponding dialcohol or the selective oxidation of the hydroxymethyl group is another key area. mdpi.com Studies could focus on the role of the catalyst, the nature of the active oxidizing species, and the reaction intermediates. nih.govresearchgate.net Similarly, exploring the mechanistic pathways of novel C-H activation strategies would provide invaluable data for developing more efficient catalysts. acs.org Gaining insight into potential side reactions, such as over-oxidation or ether formation, would also be critical for process optimization.
| Research Area | Key Questions to Address | Potential Investigation Techniques |
| Chemoselectivity | How can one functional group be selectively targeted in the presence of the other? What is the electronic and steric influence of the substituents? | Kinetic studies, Hammett analysis, computational DFT calculations. |
| Catalytic Oxidation | What is the active catalytic species? What is the reaction pathway and what are the key intermediates? | In-situ spectroscopy (e.g., IR, Raman), isotopic labeling studies, reaction progress monitoring. |
| C-H Activation | What is the mechanism of C-H bond cleavage and subsequent functionalization? | Deuterium exchange experiments, isolation of organometallic intermediates, computational modeling. acs.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The future of fine chemical manufacturing lies in the integration of continuous processing with automation. nih.gov This combination offers unprecedented control, speed, and efficiency, moving from manual batch chemistry to automated, data-rich continuous synthesis. wikipedia.orgxtalpi.com
The synthesis of this compound is an ideal candidate for adaptation to flow chemistry platforms. acs.orgnih.gov Potentially exothermic oxidation steps can be managed safely and efficiently due to the superior heat exchange capabilities of flow reactors. nih.gov Multi-step sequences, including reaction and subsequent purification, can be "telescoped" into a single continuous process, eliminating the need for manual handling of intermediates. nih.gov This approach has been successfully demonstrated for the synthesis of other substituted benzoic acids. google.com
Pairing flow reactors with automated synthesis platforms can further accelerate research and development. researchgate.netmerckmillipore.com These systems, controlled by sophisticated software, can perform numerous experiments under varying conditions (e.g., temperature, pressure, reagent stoichiometry, residence time) in a high-throughput manner. xtalpi.commetoree.com The integration of real-time analytics (e.g., HPLC, MS, NMR) allows for rapid reaction optimization and the generation of large datasets. This data can then be used in conjunction with machine learning algorithms to predict optimal reaction conditions and even discover new reaction pathways. nih.gov
| Platform | Role in Future Synthesis | Expected Outcomes |
| Flow Chemistry | Continuous manufacturing of the target compound and its derivatives. | Improved safety, higher consistency and yield, reduced footprint, seamless scalability. acs.org |
| Automated Synthesis | High-throughput screening of reaction conditions and catalysts. | Accelerated process development, rapid discovery of optimal synthetic routes. merckmillipore.com |
| Machine Learning | Analysis of high-throughput data to predict reaction outcomes and guide experimentation. | More efficient research, discovery of non-obvious process parameters, intelligent process control. nih.gov |
Novel Derivatization Pathways for Advanced Materials and Chemical Technologies
The true value of a platform chemical like this compound is realized through its conversion into a diverse range of high-value derivatives. Its bifunctional nature, possessing both a nucleophilic/electrophilic hydroxyl group and an electrophilic carboxylic acid group, makes it a versatile building block for new materials and technologies.
One of the most promising applications is in polymer science. The compound can serve as an A-B type monomer, where the hydroxyl and carboxylic acid groups can react to form polyesters. The presence of the two methyl groups on the aromatic ring would likely impart unique properties to the resulting polymer, such as increased rigidity, altered solubility, and a higher glass transition temperature compared to unsubstituted analogs.
Furthermore, the two functional groups can be independently modified to create a wide array of derivatives.
Derivatization of the Carboxylic Acid: The carboxylic acid can be converted into esters, amides, acid chlorides, or isocyanates, opening pathways to a vast number of molecules. These derivatives could find applications as active pharmaceutical ingredients (APIs), agrochemicals, or functional molecules.
Derivatization of the Hydroxymethyl Group: The hydroxyl group can undergo oxidation to an aldehyde, etherification, esterification, or conversion to a halide, providing another set of handles for further chemical transformations. nih.gov For example, conversion to an acrylate (B77674) or methacrylate (B99206) ester could produce a monomer suitable for free-radical polymerization.
The exploration of these derivatization pathways could lead to the development of novel materials with tailored properties, such as advanced coatings, engineering plastics, or functional polymers for biomedical applications. The unique substitution pattern on the aromatic ring provides a specific steric and electronic environment that could be exploited to fine-tune the properties of these advanced materials. nih.gov
| Functional Group | Potential Derivatization Reactions | Potential Applications of Derivatives |
| Carboxylic Acid | Esterification, Amidation, Reduction, Curtius Rearrangement | Polyester monomers, Polyamide monomers, Pharmaceutical intermediates, Agrochemicals. |
| Hydroxymethyl Group | Oxidation, Etherification, Esterification, Halogenation | Cross-linking agents, Monomers for acrylic polymers, Initiators for ring-opening polymerization. |
| Both Groups | Polymerization (self-condensation), Cyclization | High-performance polyesters, Lactones, Building blocks for complex molecules. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Hydroxymethyl)-2,3-dimethylbenzoic acid, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with a 2,3-dimethylbenzoic acid precursor. Introduce the hydroxymethyl group via electrophilic substitution using formaldehyde under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Optimize reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of precursor to formaldehyde) to minimize side products like over-alkylation.
- Step 3 : Purify via recrystallization in ethanol/water (70:30 v/v), leveraging solubility differences .
- Validation : Confirm purity using HPLC (C18 column, acetonitrile/0.1% H₃PO₄ mobile phase) and compare retention times with standards .
Q. Which spectroscopic techniques are most effective for characterizing the substituent arrangement in this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve methyl (δ 2.1–2.4 ppm) and hydroxymethyl (δ 4.3–4.6 ppm) groups. Assign peaks via 2D experiments (HSQC, HMBC) to address signal overlap from aromatic protons .
- IR : Identify carboxylic acid (1700–1720 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) stretches. Differentiate hydroxymethyl from methyl using bending modes (1450–1480 cm⁻¹) .
- Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ions; fragmentation patterns confirm substituent positions .
Q. How does the hydroxymethyl group impact solubility and stability in aqueous vs. organic solvents?
- Methodology :
- Solubility Testing : Prepare saturated solutions in water, ethanol, DMSO, and ethyl acetate. Quantify via gravimetric analysis after solvent evaporation .
- Stability : Monitor degradation under UV light (254 nm) and varying pH (2–12) using UV-Vis spectroscopy (λ_max = 270 nm). Hydroxymethyl increases hygroscopicity, requiring anhydrous storage .
Advanced Research Questions
Q. How can conflicting NMR data due to dynamic rotational isomerism be resolved?
- Methodology :
- Variable-Temperature NMR : Perform experiments from 25°C to 80°C in DMSO-d₆. Slower rotation at lower temperatures splits peaks, enabling assignment of rotamers .
- Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to simulate NMR shifts and correlate with experimental data. Focus on dihedral angles between hydroxymethyl and aromatic ring .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., esterification) of this compound?
- Methodology :
- Protection-Deprotection : Protect the hydroxymethyl group with TBDMS-Cl before esterifying the carboxylic acid with MeOH/H⁺. Deprotect using TBAF in THF .
- Catalytic Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) for selective esterification. Monitor progress via TLC (silica gel, hexane/EtOAc 3:1) .
Q. How can structure-activity relationships (SAR) guide its potential as an enzyme inhibitor?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Highlight hydrogen bonding between hydroxymethyl and active-site residues .
- In Vitro Assays : Measure IC₅₀ against COX-2 via fluorescence polarization. Compare with analogs lacking hydroxymethyl to assess its role in potency .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Methodology :
- HPLC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile. Use MRM transitions for impurities (e.g., over-alkylated byproducts). Validate LOD/LOQ via spiked samples .
- Forced Degradation : Expose to heat (60°C), light, and oxidative conditions (H₂O₂). Identify degradation products via high-resolution Q-TOF MS .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points across studies?
- Methodology :
- Purity Verification : Re-crystallize samples and analyze via DSC to detect polymorphs. Compare with literature values from peer-reviewed sources (e.g., PubChem) .
- Inter-lab Collaboration : Share samples with independent labs for cross-validation using standardized methods (e.g., USP guidelines) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
